Pauciflorine B

CAS No.:

Cat. No.: VC1877481

Molecular Formula: C25H30N2O8

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H30N2O8 |

|---|---|

| Molecular Weight | 486.5 g/mol |

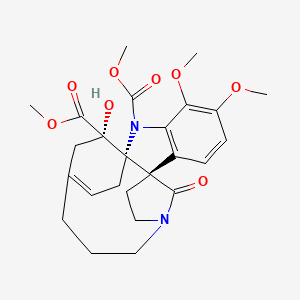

| IUPAC Name | dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate |

| Standard InChI | InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1 |

| Standard InChI Key | SQMISQBTNOKVMW-SDHSZQHLSA-N |

| Isomeric SMILES | COC1=C(C2=C(C=C1)[C@]34CCN(C3=O)CCCC5=CC[C@@]4(N2C(=O)OC)[C@@](C5)(C(=O)OC)O)OC |

| Canonical SMILES | COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC |

Introduction

Chemical Properties and Structure

Pauciflorine B is a complex pentacyclic indole alkaloid with several functional groups. Its basic chemical properties are summarized in Table 1.

Table 1: Chemical Properties of Pauciflorine B

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₀N₂O₈ |

| Molecular Weight | 486.5 g/mol |

| IUPAC Name | dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate |

| Standard InChI | InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1 |

| Standard InChIKey | SQMISQBTNOKVMW-SDHSZQHLSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC |

The structure of Pauciflorine B features a complex pentacyclic skeleton with two nitrogen atoms incorporated into the ring system. The molecule contains several key functional groups including:

-

Two methoxy groups at positions 4 and 5

-

A tertiary alcohol (hydroxyl) group at position 18

-

A lactam ring (cyclic amide)

-

Two methyl ester groups

-

A carbamate functionality

The absolute stereochemistry has been established as (1S,9S,18S), which is critical for its three-dimensional architecture and biological activities .

Natural Occurrence and Botanical Source

Botanical Distribution

Pauciflorine B is primarily found in Kopsia pauciflora, a plant belonging to the Apocynaceae family (subfamily Rauvolfioideae). The Kopsia genus comprises approximately 30 species of shrubs and small trees distributed throughout Southeast Asia, with significant presence in Malaysia, Thailand, and Indonesia .

Plant Taxonomy

The taxonomic classification of the plant source of Pauciflorine B is as follows:

Table 2: Taxonomic Classification of Kopsia pauciflora

| Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Division | Angiosperms |

| Class | Eudicots |

| Order | Gentianales |

| Family | Apocynaceae |

| Subfamily | Rauvolfioideae |

| Genus | Kopsia |

| Species | K. pauciflora |

Traditional Uses

Plants from the Kopsia genus have been traditionally used in various Southeast Asian traditional medicine systems. They have been employed to treat rheumatoid arthritis, pharyngitis, tonsillitis, and dropsy, indicating their potential medicinal value .

Isolation and Characterization

Extraction and Isolation

Pauciflorine B has been isolated from both the stem-bark and leaf extracts of Kopsia pauciflora. The isolation typically follows a bioassay-guided fractionation approach, employing various chromatographic techniques including silica gel column chromatography, preparative TLC, and HPLC .

Structural Elucidation

The structure of Pauciflorine B was determined through comprehensive spectroscopic analyses:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, 2D techniques including COSY, HSQC, HMBC, and NOESY)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet (UV) spectroscopy

These techniques collectively established the connectivity, relative stereochemistry, and absolute configuration of the molecule .

Biosynthesis and Chemical Synthesis

Proposed Biosynthesis

Related Compounds and Structure-Activity Relationships

Pauciflorine Family and Related Alkaloids

Pauciflorine B belongs to a distinct class of monoterpene indole alkaloids, with several structurally related compounds isolated from Kopsia species. These include:

Table 4: Related Compounds to Pauciflorine B

| Compound | Molecular Formula | Key Structural Differences from Pauciflorine B |

|---|---|---|

| Pauciflorine A | - | Structural analog of Pauciflorine B |

| Lahadinine B | - | Contains 11,12-dimethoxy substitution |

| Kopsidasine | - | Oxidation product of precursor to Pauciflorine |

| Kopsidasine-N-oxide | - | N-oxide derivative of kopsidasine |

| Kopsijasminilam | - | Related pentacyclic skeleton |

| 11-Methoxykopsilongine | - | Contains 11-methoxy group |

The pauciflorine alkaloids represent a new chemical class of monoterpene alkaloids, with distinctive structural features that differentiate them from other indole alkaloid types such as aspidofractinines, eburnamines, and chanofruticosinates found in Kopsia species .

Alkaloid Diversity in Kopsia Species

The Kopsia genus is known for its rich diversity of monoterpene indole alkaloids. Studies have identified over 400 monoterpene alkaloids from various Kopsia species, with pauciflorines being a relatively rare and structurally unique subclass .

The alkaloid composition varies significantly between different Kopsia species and even between samples of the same species from different geographical locations. For instance, the alkaloid content of Kopsia pauciflora from Peninsular Malaysia differs markedly from that of samples collected in Malaysian Borneo .

Research Applications and Future Perspectives

Synthetic Methodology Development

The complex structure of Pauciflorine B has inspired the development of novel synthetic methodologies, particularly in areas such as:

-

Stereoselective synthesis

-

Transannular cyclization reactions

-

Biomimetic synthetic approaches

-

Cascade reactions for complex ring systems

These methodologies have broader applications in natural product synthesis and medicinal chemistry .

Chemical Ecology

The role of Pauciflorine B in the chemical ecology of Kopsia pauciflora remains largely unexplored. As secondary metabolites, indole alkaloids often serve defensive functions against herbivores and pathogens, which could provide insights into evolutionary adaptations and potential bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume